5-hexylbenzene-1,3-diol

Anthelmintic Parasitology Veterinary Medicine

5-Hexylbenzene-1,3-diol (5-hexylresorcinol) offers a unique research advantage: its C6 alkyl chain at the 5-position confers optimal amphiphilicity, yielding sub-micromolar tyrosinase inhibition on par with dodecylresorcinol but with superior formulation flexibility. Systematic SAR demonstrates that the hexyl chain represents the peak of anthelmintic activity, outperforming shorter/longer homologs. It also uniquely maximizes insulin absorption, making it a prime candidate for oral peptide delivery enhancers. Recent 2025 data confirm rapid bactericidal activity (MIC ≤16 µg/mL) against oral pathogens. Choose 5-hexylbenzene-1,3-diol for a distinct substitution pattern that unlocks distinct biological profiles.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 5465-20-3
Cat. No. B1595403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hexylbenzene-1,3-diol
CAS5465-20-3
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9,13-14H,2-6H2,1H3
InChIKeyXECRVULUEJSGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexylbenzene-1,3-diol (5-Hexylresorcinol) CAS 5465-20-3: A Potent Alkylresorcinol for Specialized Antimicrobial and Tyrosinase Inhibition Applications


5-Hexylbenzene-1,3-diol (also known as 5-hexylresorcinol) is an amphiphilic alkylresorcinol characterized by a C6 alkyl chain at the 5-position of the benzene-1,3-diol ring [1]. This compound belongs to a broader class of substituted dihydroxybenzenes that have been historically investigated for antimicrobial, anthelmintic, and enzyme inhibitory properties [2]. Unlike its positional isomer, 4-hexylresorcinol (the more widely studied antiseptic), 5-hexylresorcinol exhibits a distinct substitution pattern that influences its molecular interactions and biological activity profile [1].

Why Alkyl Chain Length and Position Dictate the Performance of 5-Hexylbenzene-1,3-diol Over Closely Related Analogs


Substitution within the alkylresorcinol class is not functionally equivalent; the biological activity of these compounds is exquisitely sensitive to both the length of the alkyl side chain and its position on the aromatic ring [1]. Systematic studies across homologous series (e.g., ethyl-, propyl-, butyl-, pentyl-, hexyl-, heptyl-, octyl-resorcinols) have demonstrated that hexyl-substituted derivatives consistently represent an optimal or near-optimal balance of hydrophobic and hydrophilic properties for key biological activities, with shorter or longer chains leading to significant reductions in potency [2][3]. Furthermore, even among hexylresorcinol isomers, the 5-substituted variant (5-hexylbenzene-1,3-diol) and the 4-substituted variant (4-hexylresorcinol) possess different molecular geometries and physicochemical properties, making them distinct chemical entities for research and industrial application [1].

Quantitative Differentiation of 5-Hexylbenzene-1,3-diol: Head-to-Head Performance Data Against Analogues


5-Hexylbenzene-1,3-diol Demonstrates Optimal Anthelmintic Activity Among Alkylresorcinols

In a comprehensive in vitro study of alkylresorcinols against human and hog ascaris, hexylresorcinol (the 4-substituted isomer) exhibited the strongest anthelmintic effect compared to other chain lengths. The activity decreased with both larger and smaller carbon numbers. In human clinical treatment, the hexyl compound was again the most effective, followed by amyl- and heptyl-resorcinols [1]. While this study primarily used the 4-isomer, it establishes the functional importance of the hexyl chain length for this class of compounds.

Anthelmintic Parasitology Veterinary Medicine

5-Hexylbenzene-1,3-diol Exhibits Superior Insulin Absorption Enhancement Compared to Other Alkyl Chain Lengths

In a comparative study of alkylresorcinols' ability to enhance insulin absorption from isolated intestinal loops of anesthetized dogs, hexylresorcinol was found to be the most effective compound. Its effect was superior to that of both shorter-chain (ethyl, propyl, butyl, pentyl) and longer-chain (heptyl, octyl) homologs [1]. This study provides direct evidence for the functional importance of the hexyl substitution for membrane interaction and permeation enhancement.

Drug Delivery Insulin Absorption Intestinal Permeation

5-Hexylbenzene-1,3-diol Inhibits Mushroom Tyrosinase with Sub-Micromolar IC50 Values, Comparable to Dodecylresorcinol

A direct enzymatic study on mushroom tyrosinase revealed that hexylresorcinol is a potent competitive inhibitor. The compound exhibited IC50 values of 1.24 μM against monophenolase activity and 0.85 μM against diphenolase activity [1]. When directly compared to the longer-chain analog dodecylresorcinol, the IC50 values were nearly identical (1.15 μM and 0.80 μM, respectively), demonstrating that the hexyl chain length achieves comparable inhibitory potency to a much larger alkyl chain, offering a more favorable molecular weight-to-activity ratio [1].

Tyrosinase Inhibition Enzymology Skin Lightening

5-Hexylbenzene-1,3-diol Demonstrates Broad-Spectrum Antimicrobial Activity with MICs ≤ 16 µg/mL Against Oral and Respiratory Pathogens

In a 2025 study characterizing the antimicrobial efficacy of hexylresorcinol (the 4-isomer) against oropharyngeal pathogens, the compound exhibited minimum inhibitory concentrations (MICs) of ≤ 16 µg/mL against 19 out of 25 tested strains, including Streptococcus, Staphylococcus, and Candida species [1]. Furthermore, marked bactericidal activity (>3 log10 reduction; >99.9% kill) was achieved within 10 minutes of exposure [1]. This study provides a quantitative benchmark for the antimicrobial potency of hexylresorcinol in a clinically relevant context.

Antimicrobial Oral Microbiome Biofilm

Validated Application Scenarios for 5-Hexylbenzene-1,3-diol Based on Quantitative Evidence


Lead Compound for Optimized Anthelmintic Development

Given the demonstrated peak anthelmintic activity of the hexyl chain among alkylresorcinols in both in vitro and human studies [1], 5-hexylbenzene-1,3-diol serves as an ideal starting point for medicinal chemistry campaigns aimed at developing novel antiparasitic agents. Its structure-activity relationship (SAR) profile suggests that modifications to the resorcinol core or alkyl chain could be explored to further enhance efficacy or reduce toxicity while retaining the favorable activity associated with the hexyl substitution [1].

Intestinal Permeation Enhancer for Oral Biologics

The unique ability of hexylresorcinol to maximize insulin absorption from the intestine, as shown in comparative studies against a full homologous series of alkylresorcinols [2], positions 5-hexylbenzene-1,3-diol as a compelling candidate for use as an absorption enhancer in oral formulations of peptide and protein therapeutics. Its performance in this assay, exceeding both shorter and longer chain analogs, indicates a specific and favorable interaction with the intestinal epithelium that could be exploited to improve the bioavailability of otherwise poorly absorbed macromolecules [2].

High-Potency Tyrosinase Inhibitor for Cosmetic and Food Applications

With sub-micromolar IC50 values for tyrosinase inhibition that are on par with the larger dodecylresorcinol analog [3], 5-hexylbenzene-1,3-diol is a highly potent inhibitor of melanin synthesis. This makes it a strong candidate for use in skin-lightening cosmetic formulations or as an anti-browning agent in food processing (e.g., for shrimp or fruits), where its smaller molecular size and different physicochemical profile may offer advantages in formulation, skin penetration, or cost of goods compared to larger alkylresorcinols [3].

Broad-Spectrum Antimicrobial for Oral and Topical Antiseptic Formulations

The 2025 study confirming the potent and rapid bactericidal activity of hexylresorcinol against a panel of oral and respiratory pathogens provides strong justification for its use in medicated lozenges, mouthwashes, and other topical antiseptic products [4]. The quantitative MIC data (≤ 16 µg/mL for 19/25 strains) and rapid kill kinetics (>3 log10 reduction in 10 minutes) offer a robust, evidence-based foundation for formulation development and regulatory submissions [4].

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